tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of tert-butyl groups and a methanesulfonyl group, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. It aids in the protection of amino groups, allowing for the sequential addition of amino acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The compound can be designed to release active pharmaceutical ingredients under specific physiological conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate involves the selective protection of amino groups. The tert-butoxycarbonyl group (Boc) is stable under acidic conditions but can be removed under basic conditions or by treatment with strong acids like trifluoroacetic acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methylbutan-2-yl]carbamate: Similar structure but lacks the methanesulfonyl group.
tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-phenylbutan-2-yl]carbamate: Contains a phenyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate imparts unique chemical properties, such as increased solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .
Properties
Molecular Formula |
C15H30N2O6S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H30N2O6S/c1-14(2,3)22-12(18)16-10-11(8-9-24(7,20)21)17-13(19)23-15(4,5)6/h11H,8-10H2,1-7H3,(H,16,18)(H,17,19)/t11-/m0/s1 |
InChI Key |
VYDGYJYHXJSOJM-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CCS(=O)(=O)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCS(=O)(=O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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